Product packaging for C16-Ceramide-13C2,d2(Cat. No.:)

C16-Ceramide-13C2,d2

Cat. No.: B1159685
M. Wt: 541.9
Attention: For research use only. Not for human or veterinary use.
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Description

C16-Ceramide-13C2,d2 is a stable isotope-labeled analog of endogenous N-palmitoyl-sphingosine, specifically designed for use as an internal standard in quantitative mass spectrometry-based research. This high-purity analytical standard enables precise and accurate quantification of native C16-ceramide levels in complex biological samples such as plasma, tissue homogenates, and cell cultures, which is critical given that alterations in C16-ceramide concentrations are implicated in the pathogenesis of numerous diseases. The core research value of this compound lies in its application to study the role of ceramides in programmed cell death (PCD) and metabolic diseases. C16-ceramide, a long-chain sphingolipid, is a well-established bioactive second messenger that can form large stable pores in mitochondrial membranes, facilitating the release of cytochrome c and other pro-apoptotic factors, thereby initiating the intrinsic pathway of apoptosis . Furthermore, elevated levels of C16-ceramide are strongly associated with the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to mitochondrial dysfunction and apoptosis in macrophages and other cell types, a key mechanism in metabolic dysfunction . Clinically, C16-ceramide is a significant biomarker in cardiometabolic disease pathogenesis; its circulating levels are correlated with conditions like insulin resistance, atherosclerosis, and cardiovascular disease, making it a target for diagnostic and therapeutic development . Researchers utilize this labeled ceramide to trace metabolic flux through the de novo synthesis and salvage pathways, providing insights into lipid metabolism and the mechanisms underlying diseases such as obesity, type 2 diabetes, and neurodegenerative disorders . The product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₃₂¹³C₂H₆₅D₂NO₃

Molecular Weight

541.9

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide-13C2,d2;  (2S,3R,4E)-2-N-Palmitoyloctadecasphinga-4-ene-13C2,d2;  D-erythro-C16-_x000B_Ceramide-13C2,d2;  D-erythro-N-Hexadecanoylsphingenine-13C2,d2;  D-erythro-N-Palmitoylsphingosine

Origin of Product

United States

Advanced Analytical Methodologies Employing C16 Ceramide 13c2,d2

Mass Spectrometry-Based Lipidomics for Quantitative Sphingolipid Analysislongdom.orgcreative-proteomics.comjst.go.jpbiorxiv.orgresearchgate.net

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a cornerstone of lipidomics, offering unparalleled sensitivity and selectivity for the analysis of complex lipid mixtures. longdom.orgbiorxiv.org The development of soft ionization techniques like electrospray ionization (ESI) has been pivotal, allowing for the analysis of intact lipid molecules. jst.go.jp This has led to the development of robust methods for the comprehensive profiling and quantification of various sphingolipid classes, including ceramides (B1148491). longdom.orgnih.gov

Development and Validation of High-Resolution Mass Spectrometry Assays for Ceramide Quantificationresearchgate.net

The advent of high-resolution mass spectrometry (HRMS) has significantly advanced the ability to quantify individual ceramide species from complex biological matrices. biorxiv.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now routinely used to develop and validate high-throughput assays for the measurement of specific ceramides. nih.govhelsinki.fi

These assays undergo rigorous validation to ensure their suitability for clinical and research applications. biorxiv.orgresearchgate.net Key validation parameters include:

Linearity: The assay must demonstrate a linear response over a specific concentration range. For instance, studies have reported achieving linear calibration lines with regression coefficients (R²) greater than 0.99 for various ceramide species. researchgate.netnih.gov

Accuracy and Precision: The method's accuracy (closeness to the true value) and precision (reproducibility) are critical. Robust assays typically exhibit intra- and inter-assay accuracy and precision with a relative standard deviation (%RSD) of less than 15%. nih.govresearchgate.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration of an analyte that can be reliably quantified. For ceramide assays, LLOQs in the range of nanograms per milliliter (ng/mL) or even picomoles per milliliter (pmol/mL) have been achieved. researchgate.netresearchgate.net

Extraction Recovery: Efficient extraction of ceramides from the sample matrix is crucial. Methods often report excellent extraction recoveries, sometimes in the range of 98-109%. nih.govhelsinki.fi

Stability: The stability of the analytes in various conditions (e.g., short-term at room temperature, long-term frozen) is assessed to ensure sample integrity. nih.gov

One advanced HRMS technique is Sequential Window Acquisition of All Theoretical Fragment Ion Spectra (SWATH), which has been applied to measure ceramides and dihydroceramides in cerebrospinal fluid with high sensitivity (LLOQ = 0.1 pmol/mL). researchgate.net This level of sensitivity is a significant improvement over traditional multiple reaction monitoring (MRM) methods. researchgate.net

Role of C16-Ceramide-13C2,d2 as an Internal Standard in Sphingolipid Profilinglongdom.orgjst.go.jpnih.govresearchgate.net

The use of stable isotope-labeled internal standards is fundamental to achieving accurate and precise quantification in mass spectrometry. biorxiv.org C16-Ceramide-¹³C₂,d₂ serves as an ideal internal standard for the analysis of endogenous C16-Ceramide and other related sphingolipids.

Because it is chemically identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration at the beginning of the sample preparation process. creative-proteomics.com This allows it to account for variability in extraction efficiency, sample handling, and instrument response. creative-proteomics.com The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is used to calculate the concentration of the endogenous analyte. nih.gov

The LIPID MAPS consortium has been instrumental in developing and making available a variety of stable isotope-labeled sphingolipid standards, which has greatly facilitated quantitative lipidomic studies. nih.govavantiresearch.com The use of such standards enables the simultaneous quantification of numerous sphingolipid species, including ceramides, with varying chain lengths and backbones. nih.gov

Table 1: Commonly Used Internal Standards in Sphingolipid Analysis

Internal Standard TypeAnalyte(s) QuantifiedReference
Stable Isotope-Labeled Ceramides (e.g., C16-Ceramide-¹³C₂,d₂)Endogenous Ceramides biorxiv.org
Odd-Chain Ceramides (e.g., C17-Ceramide)Even-Chain Ceramides nih.gov
Deuterated Ceramide Standards (e.g., D7-labeled ceramides)Corresponding non-deuterated Ceramides nih.gov

Application in Targeted and Untargeted Lipidomic Characterization of Sphingolipid Subspeciesresearchgate.net

Mass spectrometry-based lipidomics can be broadly categorized into two approaches: targeted and untargeted analysis. creative-proteomics.commetabolomicscentre.ca

Targeted lipidomics focuses on the quantification of a predefined set of known lipid species. creative-proteomics.com This approach offers high sensitivity, specificity, and quantitative accuracy, making it ideal for hypothesis-driven research and biomarker validation. rug.nl Multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers is a common platform for targeted lipid analysis due to its wide dynamic range and selectivity. rug.nl The use of stable isotope-labeled internal standards like C16-Ceramide-¹³C₂,d₂ is crucial for absolute quantification in targeted assays. biorxiv.org

Untargeted lipidomics , on the other hand, aims to comprehensively measure all detectable lipids in a sample, including unknown compounds. metabolomicscentre.ca This hypothesis-generating approach is valuable for discovering novel biomarkers and understanding global changes in the lipidome in response to stimuli or disease. rug.nl High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, are typically used for untargeted analysis due to their high mass accuracy and resolving power. creative-proteomics.com While quantification is often relative in untargeted studies, the inclusion of a panel of internal standards, including C16-Ceramide-¹³C₂,d₂, can aid in the identification and semi-quantitative analysis of different lipid classes.

The combination of targeted and untargeted approaches provides a powerful strategy for a comprehensive understanding of sphingolipid biology. Untargeted analysis can identify potential sphingolipid species of interest, which can then be accurately quantified using a validated targeted assay employing the appropriate stable isotope-labeled internal standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Ceramide Researchcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution and in the solid state. nih.gov While less sensitive than mass spectrometry, NMR offers unique insights into the conformational features of lipids like ceramides. nih.govcore.ac.uk

13C-NMR Applications for Elucidating Metabolic Fate and Structural Dynamics of C16-Ceramide-13C2,d2creative-proteomics.comresearchgate.net

The incorporation of ¹³C atoms into C16-Ceramide significantly enhances its utility in NMR-based studies. The ¹²C isotope, which constitutes about 99% of natural carbon, is NMR-inactive. libretexts.org In contrast, the ¹³C isotope possesses a nuclear magnetic moment, making it detectable by NMR. libretexts.org

By synthesizing C16-Ceramide enriched with ¹³C at specific positions, researchers can trace its metabolic fate and investigate its structural properties with greater clarity. libretexts.org This isotopic labeling allows for the unambiguous assignment of signals in the ¹³C-NMR spectrum and enables the study of metabolic pathways in living cells. biorxiv.orgnih.gov For instance, by supplying cells with ¹³C-labeled precursors, one can follow the incorporation of the label into various downstream metabolites, providing a dynamic view of metabolic flux. mdpi.comacs.org

Furthermore, ¹³C-NMR can be used to probe the structural dynamics of C16-Ceramide within lipid bilayers. core.ac.uk Studies have used solid-state NMR to investigate the influence of ceramides on the properties of lipid membranes. core.ac.uk The chemical shifts and couplings observed in ¹³C-NMR spectra can provide information about the ordering of the acyl chains and the hydrogen-bonding networks at the lipid headgroup interface. core.ac.ukresearchgate.net Temperature-dependent NMR studies and partial isotopic labeling can reveal details about the strength of hydrogen bonds and the conformational orientation of different parts of the ceramide molecule. researchgate.net

Investigations into Ceramide Metabolism and Metabolic Flux Utilizing C16 Ceramide 13c2,d2

Principles and Implementation of Metabolic Flux Analysis (MFA) with Labeled Ceramides (B1148491)

Metabolic Flux Analysis (MFA) is a quantitative methodology used to determine the rates of metabolic reactions within a biological system. creative-proteomics.commdpi.com When combined with stable isotope labeling, such as with C16-Ceramide-13C2,d2, MFA becomes a potent technique for dissecting the intricate pathways of sphingolipid metabolism. The core principle involves introducing the labeled ceramide into a cellular or in vitro system and tracking the incorporation of the isotopic labels (¹³C and ²H) into downstream metabolites. creative-proteomics.comnih.govmdpi.com By measuring the isotopic enrichment in various sphingolipid species over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can calculate the rates of synthesis, degradation, and interconversion. creative-proteomics.comphysiology.org

This approach provides a dynamic view of metabolic pathways, allowing for the quantification of flux through different branches of the sphingolipid network. biorxiv.orgnih.govnih.gov The use of stable isotopes like ¹³C is advantageous due to its high natural abundance, which can sometimes present a challenge in signal-to-noise ratio but is generally safer and more accessible than radioisotopes. researchgate.net

De novo sphingolipid biosynthesis begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of ceramide. physiology.orgfrontiersin.org Isotopic tracing with labeled precursors like this compound allows for the detailed investigation of this pathway. By introducing the labeled ceramide, researchers can follow its conversion into more complex sphingolipids, such as sphingomyelin (B164518) and glucosylceramide. researchgate.netnih.gov This provides insights into the activity of the enzymes involved in these subsequent steps. For instance, the rate of appearance of labeled sphingomyelin can be used to quantify the activity of sphingomyelin synthase. thermofisher.com

Furthermore, the use of labeled precursors helps to distinguish between lipids synthesized de novo and those originating from other pathways, providing a clearer picture of the contribution of de novo synthesis to the total sphingolipid pool. frontiersin.org Studies have utilized various stable isotope-labeled precursors, including labeled serine and palmitate, to trace the entire de novo pathway from its initial building blocks. researchgate.netfrontiersin.org

Table 1: Key Enzymes in De Novo Sphingolipid Biosynthesis and Their Roles
EnzymeFunctionSubcellular Location
Serine Palmitoyltransferase (SPT)Catalyzes the initial condensation of serine and palmitoyl-CoA. frontiersin.orgEndoplasmic Reticulum (ER) frontiersin.org
3-Ketosphinganine ReductaseReduces 3-ketosphinganine to sphinganine (B43673). researchgate.netEndoplasmic Reticulum (ER)
Ceramide Synthase (CerS)Acylates sphinganine to form dihydroceramide (B1258172). frontiersin.orgnih.govEndoplasmic Reticulum (ER) nih.gov
Dihydroceramide Desaturase (DEGS)Introduces a double bond into dihydroceramide to form ceramide. frontiersin.orgresearchgate.netEndoplasmic Reticulum (ER)
Sphingomyelin Synthase (SMS)Transfers a phosphocholine (B91661) headgroup to ceramide to form sphingomyelin. researchgate.netthermofisher.comGolgi Apparatus thermofisher.commdpi.com
Glucosylceramide Synthase (GCS)Adds a glucose moiety to ceramide to form glucosylceramide. researchgate.netGolgi Apparatus

The sphingolipid salvage pathway is a critical recycling mechanism where complex sphingolipids are broken down, and their sphingoid base backbones are re-utilized to synthesize new ceramides. nih.govnih.govmdpi.com This pathway is estimated to contribute significantly to total sphingolipid biosynthesis, ranging from 50% to 90%. nih.gov Labeled ceramides like this compound are invaluable for studying the dynamics of this pathway. When exogenous labeled ceramide is introduced, it can be hydrolyzed by ceramidases to a labeled sphingoid base, which is then re-acylated by ceramide synthases to form new ceramide species. nih.govresearchgate.net

By tracking the appearance of different labeled ceramide species with varying acyl chain lengths, researchers can investigate the specificity of the enzymes involved in the salvage pathway. nih.gov This approach helps to differentiate the contribution of the salvage pathway from the de novo synthesis pathway, particularly when used in conjunction with inhibitors of de novo synthesis like myriocin. nih.gov

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that exhibit specificity for different fatty acyl-CoA substrates, leading to the production of ceramides with distinct acyl chain lengths. nih.govresearchgate.net These different ceramide species have unique biological functions. nih.gov Labeled precursors, including isotopically labeled sphingoid bases and fatty acids, are essential for quantifying CerS activity and determining their substrate preferences. nih.govnih.gov

In a typical assay, a labeled substrate such as deuterium-labeled sphingosine (B13886) is incubated with a source of CerS enzymes (e.g., cell or tissue homogenates) and a specific acyl-CoA. nih.gov The production of the corresponding labeled ceramide is then measured by LC-MS/MS. nih.govnih.gov This allows for the determination of the activity of specific CerS isoforms. For example, CerS5 and CerS6 preferentially use palmitoyl-CoA (C16:0) as a substrate. frontiersin.org By using this compound, or more commonly its labeled precursors, researchers can directly probe the activity of these specific synthases.

Table 2: Substrate Specificity of Mammalian Ceramide Synthases
Ceramide SynthasePreferred Acyl-CoA Chain LengthsPrimary Ceramide Products
CerS1C18:0C18-Ceramide
CerS2C22:0, C24:0, C24:1Very-long-chain Ceramides
CerS3C26:0 and longerUltra-long-chain Ceramides
CerS4C18:0, C20:0C18- and C20-Ceramides
CerS5C16:0C16-Ceramide frontiersin.org
CerS6C16:0C16-Ceramide frontiersin.org

Ceramidases and sphingomyelinases are key enzymes in ceramide metabolism, responsible for its degradation and generation, respectively. karger.comfrontiersin.org Ceramidases hydrolyze ceramide into sphingosine and a fatty acid, while sphingomyelinases break down sphingomyelin to produce ceramide and phosphocholine. researchgate.netmdpi.com The activity of these enzymes can be assessed in cellular models using labeled substrates.

For instance, to measure ceramidase activity, cells can be incubated with a labeled ceramide like this compound. touchstonelabs.orgbiorxiv.org The rate of disappearance of the labeled ceramide and the appearance of its labeled breakdown products (sphingosine and fatty acid) provide a direct measure of ceramidase activity. touchstonelabs.orgbiorxiv.org Similarly, sphingomyelinase activity can be assayed by monitoring the hydrolysis of a labeled sphingomyelin substrate to produce labeled ceramide. nih.gov These assays are crucial for understanding how the activities of these enzymes are regulated in various physiological and pathological conditions. researchgate.netfrontiersin.org

Quantification of Ceramide Synthase Activity and Substrate Specificity Using Labeled Precursors

Studies on the Compartmentalization of Ceramide Metabolism with this compound

The various steps of ceramide metabolism are spatially organized within the cell, occurring in specific organelles. mdpi.com This compartmentalization is critical for regulating the biological functions of ceramides and other sphingolipids. Using labeled ceramides like this compound allows researchers to investigate the subcellular localization and trafficking of these important molecules. frontiersin.org

When exogenously administered to cells, labeled ceramides like this compound are taken up and distributed to various subcellular compartments. nih.govresearchgate.net Studies have shown that natural long-chain ceramides can be internalized by cells and targeted to organelles such as the mitochondria and the Golgi apparatus. nih.govnih.gov The Golgi apparatus is a central hub for sphingolipid metabolism, where ceramide is converted to sphingomyelin and complex glycosphingolipids. thermofisher.commdpi.com The transport of ceramide from its site of synthesis in the ER to the Golgi is a critical step and can occur via vesicular or non-vesicular pathways, the latter mediated by the ceramide transfer protein (CERT). nih.gov

By using microscopy techniques in conjunction with labeled ceramides, researchers can visualize the subcellular distribution of the exogenous ceramide and its metabolites. researchgate.netnih.gov For example, studies have used fluorescently labeled ceramide analogs to show their accumulation in the Golgi. biorxiv.org The use of isotopically labeled ceramides like this compound, coupled with subcellular fractionation and LC-MS/MS analysis, provides a quantitative approach to determine the amount of the labeled ceramide and its metabolites in different organelles. nih.gov This information is crucial for understanding how the subcellular distribution of ceramides influences their signaling roles.

Examination of Lipid Droplet and Organelle Membrane Involvement in Ceramide Dynamics

The subcellular localization and trafficking of ceramides are critical determinants of their biological functions. The use of isotopically labeled probes, such as this compound, enables detailed investigation into the dynamic involvement of ceramides with lipid droplets and various organelle membranes. These studies are crucial for understanding how spatial and temporal distribution of specific ceramide species influences cellular processes.

Research has revealed that lipid droplets, primarily known as storage sites for neutral lipids like triacylglycerols, also play a significant role in ceramide metabolism. stonybrook.edu Lipid droplets are dynamic organelles that form at the endoplasmic reticulum (ER) and maintain contact sites with other organelles, including mitochondria, facilitating lipid transport and metabolic channeling. frontiersin.orgparis-saclay.frfrontiersin.org This intracellular network is vital, as each organelle possesses a unique lipid composition essential for its function. paris-saclay.fr

A key discovery in ceramide dynamics is its metabolism into a new lipid, acylceramide, which is then stored in lipid droplets. stonybrook.edu This metabolic pathway involves a protein complex comprising ceramide synthase (CerS), fatty acyl-CoA synthetase (ACSL), and diacylglycerol O-acyltransferase 2 (DGAT2). stonybrook.edu By sequestering ceramide within lipid droplets as acylceramide, cells can buffer its availability and potentially resist ceramide-induced apoptosis. stonybrook.edu This storage mechanism is increasingly viewed as a protective strategy to prevent the accumulation of biologically active ceramide species. researchgate.netmdpi.com

The interaction of C16-ceramide with organelle membranes, particularly the mitochondria, is a significant area of investigation. C16-ceramide can integrate into the mitochondrial outer membrane, where it self-assembles to form large, stable channels. nih.govnih.govcaymanchem.com These channels are permeable enough to allow the passage of proteins like cytochrome c, a key event in the initiation of the intrinsic apoptotic pathway. nih.gov The formation and stability of these channels are influenced by the acyl chain length of the ceramide, with very long-chain ceramides capable of interfering with and destabilizing C16-ceramide-induced channels. nih.gov This highlights a complex regulatory mechanism based on the relative abundance of different ceramide species at the mitochondrial membrane. nih.gov

The endoplasmic reticulum is the primary site of ceramide synthesis. frontiersin.org Studies have shown that under conditions of lipid-induced stress, the accumulation of C16-ceramide can contribute to ER stress and subsequent apoptosis, particularly when the formation of lipid droplets is impaired. mdpi.com This underscores the importance of lipid droplet biogenesis as a mechanism to sequester excess fatty acids away from the ER, thereby reducing the synthesis of potentially cytotoxic long-chain ceramides like C16-ceramide. mdpi.com

The following tables summarize key research findings regarding the involvement of C16-ceramide with lipid droplets and organelle membranes.

Table 1: Ceramide Localization and Function at Organelle Interfaces

Organelle/StructureInteraction with C16-CeramideFunctional ConsequenceSupporting Findings
Lipid Droplets Storage as acylceramide. stonybrook.eduSequestration of biologically active ceramide, potentially preventing apoptosis. stonybrook.edumdpi.comA protein complex (CerS, ACSL, DGAT2) metabolizes ceramide for storage in lipid droplets. stonybrook.edu
Mitochondria Incorporation into the outer membrane and formation of channels. nih.govcaymanchem.comIncreased membrane permeability, facilitating the release of pro-apoptotic proteins. nih.govC16-ceramide forms large, stable pores capable of transporting cytochrome c. nih.gov
Endoplasmic Reticulum Site of de novo synthesis. frontiersin.orgAccumulation can lead to ER stress and apoptosis. mdpi.comImpaired lipid droplet biogenesis enhances C16-ceramide-induced ER stress. mdpi.com
Plasma Membrane Can alter the physical properties of membrane domains.Disruption of lipid order in specialized domains known as lipid rafts. nih.govShort-chain ceramides have been shown to decrease plasma membrane lipid order. nih.gov

Table 2: Influence of Ceramide Acyl Chain Length on Mitochondrial Membrane Permeabilization

Ceramide SpeciesEffect on Mitochondrial MembraneRegulatory Mechanism
C16-Ceramide Induces permeabilization by forming channels. nih.govThe primary channel-forming ceramide in this context. nih.gov
Very Long-Chain Ceramides (e.g., C24) Inhibit or reduce the potency of C16-ceramide-induced permeabilization. nih.govIntercalation of very long-chain ceramides destabilizes the channels formed by C16-ceramide. nih.gov
Dihydroceramide Inhibits ceramide channel formation. nih.govActs as a negative regulator of ceramide-induced mitochondrial permeabilization. nih.gov

Mechanistic Studies of C16 Ceramide in Cellular Processes Through Isotopic Tracing

Tracing C16-Ceramide-13C2,d2 in Cellular Signaling Network Investigations

Isotopic tracing with this compound enables precise tracking of its involvement in cellular signaling cascades. C16-ceramide is a known bioactive lipid that participates in the regulation of fundamental cellular processes, including cell cycle arrest, apoptosis, and inflammatory responses. nih.gov The stable isotope label allows for its distinction from endogenous pools of C16-ceramide, providing clear insights into its dynamic roles.

Investigation of Ceramide-Mediated Cellular Responses in Advanced In Vitro and In Vivo Model Systems

The application of labeled ceramides (B1148491) in both cell culture and animal models has been instrumental in understanding ceramide-mediated cellular responses. In various cell types, C16-ceramide has been shown to activate specific protein phosphatases and kinases, as well as induce the phosphorylation of growth factor receptors. theclinivex.com For instance, studies have demonstrated that an increase in C16-ceramide levels can trigger apoptotic pathways. umd.edunih.gov

In preclinical research, mouse models are considered highly relevant for studying ceramide and sphingolipid metabolism due to the alignment of ceramide synthase (CerS) mRNA expression and the resulting ceramide species with those found in human tissues. nih.gov Research using such models has shown that elevated levels of C16-ceramide may impair fatty acid oxidation and disrupt insulin (B600854) receptor signaling, potentially by modulating plasma membrane fluidity. nih.gov The ability to trace labeled C16-ceramide in these systems provides a direct method to observe its distribution and metabolic conversion in response to various stimuli or in disease states.

Table 1: Investigated Cellular Responses to C16-Ceramide
Model SystemObserved Cellular ResponseKey Signaling Pathway Implicated
T9 CellsActivation of cytosolic serine/threonine protein phosphatase. theclinivex.comProtein Phosphatase Activation
A-431 CellsInduction of EGF receptor phosphorylation. theclinivex.comGrowth Factor Receptor Signaling
General Cell ModelsInduction of apoptosis. umd.edunih.govApoptotic Signaling
Neutrophils (in vivo)Reduced migration and activation. nih.govInflammatory Response
T-lymphocytes (in vivo)Decreased clonal expansion and migration. nih.govImmune Cell Trafficking

Analysis of this compound Interactions with Key Signaling Molecules and Effector Proteins

A significant advantage of using isotopically labeled ceramides is the ability to identify direct binding partners. Recent studies have revealed that C16-ceramide can directly interact with proteins to regulate their localization or activity. nih.gov For example, C16-ceramide has been shown to bind directly to the tumor suppressor protein p53, leading to its stabilization and activation. nih.gov

Furthermore, the use of azide-tagged C16-ceramide in combination with mass spectrometry has enabled the proteome-wide identification of ceramide-binding proteins. csic.es These studies have successfully identified known ceramide interactors and discovered novel ones, which were subsequently validated through various biochemical assays. csic.es Such approaches, which could be adapted for isotopically labeled probes, are crucial for building a comprehensive map of the ceramide interactome and understanding how these interactions mediate cellular processes. For example, short-chain ceramides have been shown to disrupt lipid order, which correlates with the inhibition of phospholipase D and downstream calcium signaling. nih.gov

Membrane Biophysics and this compound Incorporation Studies

The incorporation of C16-ceramide into cellular membranes can significantly alter their biophysical properties. These changes are thought to be a key mechanism through which ceramide exerts its biological effects. nih.govutl.pt The use of labeled ceramides allows for the precise measurement of their concentration and localization within different membrane environments.

Influence of C16-Ceramide on Membrane Microdomain Organization and Receptor Function

C16-ceramide is known to influence the organization of membrane microdomains, often referred to as lipid rafts. nih.gov These specialized domains are enriched in certain lipids and proteins and serve as platforms for cellular signaling. nih.gov Saturated ceramides like C16-ceramide have a strong capacity to increase the order of fluid membranes, promoting the separation of gel and fluid phases. nih.govutl.pt This alteration in the lipid environment can, in turn, affect the function of membrane-associated proteins, including receptors. The acyl chain saturation of ceramides plays a critical role in dictating the lateral organization of the membrane. nih.govutl.pt

Studies on Membrane Permeability Alterations Induced by Ceramide Integration

A fascinating aspect of ceramide biology is its ability to form stable pores or channels within membranes. umd.edunih.gov Both short-chain and long-chain ceramides, including C16-ceramide, can self-assemble to form these channels, which can increase membrane permeability. umd.edunih.gov The size of these pores is dependent on the concentration of ceramide in the membrane, and they are large enough to allow the passage of molecules like cytochrome c, a key event in the initiation of apoptosis. umd.edunih.gov The formation of these channels is highly sensitive to small changes in ceramide concentration, providing a rapid mechanism for altering membrane permeability in response to cellular signals. nih.gov Interestingly, the presence of very long-chain ceramides can interfere with the formation of channels by C16-ceramide, suggesting a complex regulatory mechanism based on ceramide acyl chain length. birzeit.edu

Table 2: Biophysical Effects of C16-Ceramide on Membranes
Biophysical PropertyEffect of C16-CeramideFunctional Consequence
Membrane OrderIncreases order and promotes gel/fluid phase separation. nih.govutl.ptAlters lipid raft organization and receptor function. nih.gov
Membrane PermeabilityForms large, stable pores/channels. umd.edunih.govAllows passage of pro-apoptotic molecules like cytochrome c. umd.edunih.gov
Channel FormationSelf-assembles into channels; inhibited by very long-chain ceramides. birzeit.eduRegulates the initiation of intrinsic apoptosis. birzeit.edu

Research in Preclinical Disease Models Utilizing Labeled Ceramides (Excluding Clinical Human Trials)

The use of isotopically labeled ceramides like this compound is pivotal in preclinical research to understand the role of specific ceramide species in various diseases. Dysregulation of ceramide metabolism is implicated in numerous pathological conditions. nih.gov

In the context of metabolic diseases, studies in mice have shown that while total ceramide content in tissues like the liver and muscle may not change, the levels of specific ceramide species, including C16:0-ceramide, in the plasma membrane are altered. pnas.org For instance, a reduction in several hepatic plasma membrane ceramide species, including C16:0, correlated with improved insulin sensitivity. pnas.org This highlights the importance of subcellular localization and specific acyl-chain length in ceramide's role in disease.

In neuroinflammatory and autoimmune disease models, the ratio of C16-ceramide to C24-ceramide at the plasma membrane of immune cells like neutrophils has been shown to regulate their migratory and inflammatory functions. nih.gov An increase in C16-ceramide levels was associated with reduced neutrophil migration and activation. nih.gov These findings from preclinical models, facilitated by the ability to trace labeled lipids, are crucial for identifying potential therapeutic targets and understanding disease mechanisms. nih.govnih.gov

Analysis of Ceramide Dysregulation in Metabolic Disease Models

Isotopic tracing studies have been instrumental in elucidating the role of C16-Ceramide in the development of metabolic diseases such as insulin resistance and non-alcoholic fatty liver disease (NAFLD). By using stable isotope-labeled precursors like [U-13C]palmitate or [13C3, 15N]L-serine, researchers can monitor the de novo synthesis rate of C16-Ceramide. nih.govphysiology.org These studies have consistently shown that an oversupply of saturated fatty acids, a hallmark of many Western diets, leads to an increased synthesis of C16-Ceramide. frontiersin.org

In models of diet-induced obesity, isotopic labeling has demonstrated a significant elevation in the turnover of mitochondrial C16-Ceramide in the liver. nih.gov This increased flux is associated with mitochondrial dysfunction, a key factor in the progression of NAFLD and insulin resistance. nih.govnih.gov Studies in both human and animal models have revealed a positive correlation between the expression of Ceramide Synthase 6 (CerS6), the enzyme responsible for synthesizing C16-Ceramide, and the severity of insulin resistance. frontiersin.orgnih.gov Tracing experiments have confirmed that this heightened CerS6 activity directly contributes to the accumulation of C16-Ceramide, which in turn antagonizes insulin signaling pathways. nih.gov

Table 1: Findings on C16-Ceramide Dysregulation in Metabolic Disease Models

Model System Isotopic Tracer Used Key Findings Reference
High-fat diet-fed mice [13C3, 15N]L-serine Increased turnover of mitochondrial C16-Ceramide in the liver. nih.gov
Obese human subjects Not specified Positive correlation between CerS6 expression and insulin resistance. nih.gov
Primary mouse hepatocytes Not specified Overexpression of CerS6 led to increased C16-Ceramide and impaired insulin signaling. frontiersin.org

Examination of C16-Ceramide Dynamics in Oncological Cell and Animal Models

The role of C16-Ceramide in cancer is complex and appears to be context-dependent, with isotopic tracing studies helping to unravel its dual functions in cell proliferation and apoptosis. researchgate.net In certain cancer types, such as prostate cancer, androgen ablation has been shown to induce an accumulation of C16-Ceramide, which is generated through the de novo synthesis pathway. nih.gov This increase in C16-Ceramide is associated with cell-cycle arrest and apoptosis. nih.gov The use of fumonisin B1, an inhibitor of ceramide synthases, blocks this C16-Ceramide accumulation and rescues cells from apoptosis, confirming the pro-death role of de novo synthesized C16-Ceramide in this context. nih.gov

Conversely, in other cancer models, C16-Ceramide, synthesized by CerS6, has been implicated in promoting cancer cell proliferation. researchgate.net Isotopic flux analysis in cancer cells has revealed that sphingosine (B13886) is primarily metabolized to C16-ceramide through the salvage pathway. mdpi.com Interestingly, while C16-sphingolipids are abundant, the intracellular levels of C16-ceramide itself are kept relatively low, suggesting that high concentrations could be detrimental to cancer cells. mdpi.com Furthermore, a feedback loop between p53 and CerS6 has been identified, where their co-expression leads to elevated C16-Ceramide levels and prevents the formation of progeny from polyploid giant cancer cells, a subpopulation of cancer cells associated with therapy resistance. mdpi.com

Table 2: C16-Ceramide Dynamics in Oncological Models

Cancer Model Experimental Condition Isotopic Tracing Insight Effect on C16-Ceramide Cellular Outcome Reference
LNCaP prostate cancer cells Androgen ablation De novo synthesis pathway activation Increased Apoptosis nih.gov
Polyploid giant cancer cells p53 and CerS6 co-expression Salvage pathway metabolism Increased Inhibition of progeny formation mdpi.com
Various cancer cell lines General observation CerS6-mediated synthesis Varies Proliferation or Apoptosis researchgate.net

Investigations into Sphingolipid Metabolism in Neurodegenerative Disease Models

In the realm of neurodegenerative diseases, such as Alzheimer's disease (AD) and multiple sclerosis (MS), isotopic tracing studies are beginning to shed light on the detrimental role of C16-Ceramide. Elevated levels of C16-Ceramide have been detected in the brains of patients with various neurodegenerative disorders. mdpi.comresearchgate.net Isotopic tracing experiments using labeled palmitate have demonstrated an increased synthesis of ceramides in models of neurodegeneration. researchgate.net

Recent studies using animal models of MS have highlighted the importance of de novo C16-Ceramide synthesis in disease severity. news-medical.netnih.gov A diet rich in saturated fats, which provides the substrate for C16-Ceramide synthesis, exacerbates the condition. news-medical.netnih.gov Specifically, the enzymes CerS5 and CerS6 are key in this process. news-medical.net Genetic deletion of CerS6 in neurons has been shown to offer neuroprotection and reduce disease severity in a mouse model of MS, an effect that is linked to the reduction of C16-Ceramide production. news-medical.net These findings underscore the pathogenic role of de novo synthesized C16-Ceramide in neuroinflammation and neurodegeneration. Furthermore, in vitro studies have shown that lipid micelles containing C16-Ceramide can induce oxidative stress and decrease the maximal respiratory rate in primary neurons. mdpi.com

Table 3: Role of C16-Ceramide in Neurodegenerative Disease Models

Disease Model Key Findings Isotopic Tracing Relevance Reference
Alzheimer's Disease patient brains Elevated levels of C16-Ceramide. Implies dysregulated synthesis or clearance. mdpi.comresearchgate.net
Friedreich's ataxia fibroblast cells Higher flux of ceramide synthesis. Traced with [13C16]-palmitate. researchgate.net
Experimental Autoimmune Encephalomyelitis (MS model) Deletion of CerS6 in neurons is neuroprotective. Highlights the role of de novo C16-Ceramide synthesis. news-medical.netnih.gov
Primary rat hippocampal neurons C16-Ceramide induces oxidative stress and mitochondrial dysfunction. Mechanistic insight into C16-Ceramide toxicity. mdpi.com

Methodological Considerations and Future Directions in C16 Ceramide 13c2,d2 Research

Challenges and Advancements in Quantitative Analysis of Isotopic Ceramides (B1148491)

Quantitative analysis of ceramides presents a significant challenge due to the vast number of individual species and the lack of commercially available standards for each. researchgate.net This often leads to semi-quantitative methods that provide relative amounts rather than absolute concentrations. researchgate.net The accurate quantification of specific ceramide species like C16-Ceramide using liquid chromatography-tandem mass spectrometry (LC-MS/MS) necessitates internal standards that exhibit similar behavior to the analyte. researchgate.netresearchgate.net

A primary challenge lies in achieving efficient and consistent incorporation of stable isotopes into the target molecules. creative-proteomics.com Suboptimal incorporation can result in incomplete labeling and variability in isotope enrichment, which compromises the accuracy of quantification and the interpretation of metabolic flux. creative-proteomics.com Furthermore, the complexity of data analysis requires sophisticated software and expertise to resolve overlapping chromatographic peaks and distinguish between closely related isotopic variants. creative-proteomics.com

A recent phase I clinical study utilized C16-Ceramide-13C2,d2 as an internal standard for the pharmacokinetic analysis of a ceramide nanoliposome treatment in patients with advanced solid tumors. researchgate.net Plasma samples were analyzed using a Phenomenex Kinetic HILIC column and mass spectrometry to quantify C6-ceramide levels, demonstrating a practical application of such labeled standards in a clinical research setting. researchgate.net

Integration of Multi-Omics Data with Labeled Ceramide Flux Studies for Systems Biology Approaches

The integration of data from multiple "omics" platforms—such as lipidomics, transcriptomics, and proteomics—with data from labeled ceramide flux studies offers a powerful systems biology approach to understanding sphingolipid metabolism. nih.govnih.gov This integrated approach allows for the construction of comprehensive models that can simulate and predict metabolic responses to various stimuli or perturbations. nih.gov

For instance, a study on RAW264.7 macrophage cells utilized lipidomics and transcriptomics data to model the C16-branch of sphingolipid metabolism. nih.gov This model, which focused on ceramides with palmitate as the N-acyl-linked fatty acid, used a matrix-based approach to estimate reaction rate constants from experimental data. nih.gov Such quantitative models are invaluable for designing experiments to investigate how genetic or pharmacological interventions alter the flow of metabolites through this critical lipid biosynthetic pathway. nih.gov

Multi-omics analyses have been successfully applied to identify dysregulation in the sphingomyelin (B164518) and ceramide pathways in diseases like Alzheimer's and Friedreich's ataxia. nih.govresearchgate.netmedrxiv.org In Alzheimer's disease research, a multi-omics approach combined transcriptomics from post-mortem brain tissue, in silico metabolic flux analysis, neuroimaging, and plasma metabolomics to identify potential therapeutic targets within the sphingolipid pathway. nih.gov Similarly, in Friedreich's ataxia, a combination of metabolomics, lipidomics, and proteomics revealed significant alterations in sphingolipid metabolism, highlighting very long-chain ceramides as potential biomarkers. researchgate.netmedrxiv.org

These examples underscore the potential of integrating this compound flux studies with broader omics data. By tracing the metabolic fate of labeled C16-ceramide, researchers can gain more precise insights into the dynamic regulation of sphingolipid networks and their contribution to disease pathogenesis. nih.govnih.gov

Development of Novel Isotopic Labeling Strategies for Comprehensive Sphingolipidomics

The development of novel isotopic labeling strategies is essential for a more comprehensive understanding of the sphingolipidome. nih.gov While carbon-13 (¹³C) is a popular choice for labeling, isotopes such as nitrogen-15 (B135050) (¹⁵N) and deuterium (B1214612) (d) are also gaining traction, offering alternative ways to trace metabolic pathways. nih.govacs.org

Direct chemical synthesis is one method to introduce stable isotopes, ensuring uniform labeling of the entire molecule. creative-proteomics.com This approach provides precise control over the position and extent of labeling, which is critical for accurate tracking in metabolic experiments. creative-proteomics.com For example, this compound is a synthetically produced, fully characterized chemical compound used as a reference standard. axios-research.com

Researchers are also developing cell-free in vitro assays to monitor the de novo synthesis of sphingolipids in its entirety. nih.gov One such method uses stable-isotope labeled precursors (palmitate-d3 and L-serine-d3) and high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry to track the incorporation of these labels into various sphingolipid species, including dihydroceramides and ceramides. nih.gov This allows for the unambiguous distinction between newly synthesized sphingolipids and those intrinsically present in the experimental system. nih.gov

Future strategies may involve the use of multiple isotope labels simultaneously to track different parts of the ceramide molecule (e.g., the sphingoid base and the fatty acid chain) independently. This could provide a more detailed picture of ceramide remodeling and the interplay between different biosynthetic and catabolic pathways. The development of new analytical techniques and computational tools will be crucial to deconvolute the complex data generated from such advanced labeling strategies. creative-proteomics.cominstruct-eric.org

Emerging Technologies for High-Throughput this compound Analysis and Applications

The demand for analyzing large numbers of samples in lipidomics studies has driven the development of high-throughput analytical technologies. lcms.cz These emerging technologies are poised to accelerate research involving this compound by enabling faster and more efficient analysis.

One significant advancement is the use of hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). lcms.cz HILIC-based methods allow for the separation of lipids by class, which reduces the complexity of the sample introduced into the mass spectrometer and can decrease the number of internal standards needed for quantification. lcms.cz A rapid, semi-quantitative HILIC-based method has been developed that can analyze 24 ceramides and 23 hexosylceramides within an eight-minute run time, demonstrating its potential for high-throughput screening. lcms.cz

Flow cytometry is another emerging technology that offers a high-throughput approach to studying biomolecular condensates, which can involve lipids. biorxiv.org A recently developed flow cytometry method allows for the rapid, quantitative analysis of condensate formation and molecular exchange at the single-droplet level. biorxiv.org While not yet applied directly to ceramide analysis, this technology could potentially be adapted to study how C16-ceramide influences the formation and properties of lipid-containing cellular structures.

Furthermore, advancements in mass spectrometry instrumentation, such as high-throughput satellites (HTS) and advanced signal processing techniques, are continually improving the speed, sensitivity, and resolution of lipid analysis. numberanalytics.com As these technologies become more accessible, they will undoubtedly be applied to the high-throughput analysis of this compound in various biological contexts, from basic research to clinical diagnostics. researchgate.netbnl.gov

Q & A

Basic Research Questions

Q. How is C16-Ceramide-13C2,d2 synthesized, and what isotopic labeling protocols ensure purity for experimental use?

  • Methodological Answer : Synthesis typically involves incorporating stable isotopes (¹³C and deuterium) into the C16 fatty acid chain via enzymatic or chemical methods. Purity is validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm isotopic enrichment (>98%) and rule out unlabeled contaminants. Researchers should cross-reference protocols from isotopic ceramide studies, ensuring controls for deuterium-induced kinetic isotope effects in metabolic assays .

Q. What analytical techniques are standard for quantifying this compound in lipidomic studies?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with reverse-phase LC is the gold standard. Internal standards (e.g., C17-ceramide) normalize matrix effects, while multiple reaction monitoring (MRM) targets specific mass transitions (e.g., m/z 552.6 → 264.1 for this compound). Calibration curves must account for isotopic dilution effects .

Q. How should researchers design in vitro experiments to study the metabolic fate of this compound in cellular models?

  • Methodological Answer : Use tracer methodologies with isotope-labeled media. Include negative controls (unlabeled ceramide) and validate cell permeability via time-course assays. Optimize extraction protocols (e.g., Bligh-Dyer lipid extraction) to minimize isotopic scrambling. Pre-screen cell lines for ceramide-metabolizing enzymes (e.g., ceramidases) to contextualize turnover rates .

Advanced Research Questions

Q. How do isotopic effects (¹³C and deuterium) in this compound influence its pharmacokinetic behavior compared to native C16-ceramide?

  • Methodological Answer : Deuterium labeling at the C2 position may alter hydrogen-bonding dynamics in enzymatic interactions (e.g., with ceramide synthases). Comparative studies using LC-MS and nuclear magnetic resonance (NMR) can quantify isotopic perturbations. Kinetic assays (e.g., Michaelis-Menten analysis) are critical to assess enzyme-substrate affinity changes .

Q. What strategies resolve contradictions in reported ceramide flux data when using this compound across different tissue models?

  • Methodological Answer : Discrepancies often arise from tissue-specific lipid extraction efficiencies or isotopic dilution. Normalize data to tissue protein content and validate extraction recovery rates using spiked isotopologues. Meta-analyses of primary literature should stratify findings by model systems (e.g., hepatocytes vs. neurons) and experimental conditions (e.g., serum-free media) .

Q. How can this compound be integrated into computational lipidomic models to predict sphingolipid network perturbations?

  • Methodological Answer : Combine tracer-derived flux data with kinetic modeling tools (e.g., COPASI or CellNetAnalyzer). Parameterize models using steady-state isotopic enrichment ratios and validate against siRNA-mediated enzyme knockdowns. Ensure model reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What experimental controls are essential when studying deuterium-induced isotopic effects in this compound’s membrane lateral organization?

  • Methodological Answer : Include deuterium-free analogs and assess membrane fluidity via fluorescence anisotropy or atomic force microscopy (AFM). Control for temperature-dependent phase transitions, as deuterium may alter lipid packing. Replicate experiments across multiple membrane compositions (e.g., sphingomyelin/cholesterol mixtures) .

Data Reporting and Validation

Q. How should researchers validate the isotopic integrity of this compound in long-term storage?

  • Methodological Answer : Perform stability studies under storage conditions (e.g., -80°C vs. lyophilization). Use LC-MS to monitor deuterium loss (via m/z shifts) and ¹³C isotopic purity over time. Report batch-specific degradation kinetics in supplementary materials .

Q. What criteria define rigorous citation practices when referencing this compound in sphingolipid signaling studies?

  • Methodological Answer : Cite primary synthesis protocols, analytical validation data, and prior isotopic applications. Avoid secondary summaries (e.g., non-peer-reviewed databases). Use standardized nomenclature (IUPAC) and CAS registry numbers (e.g., CAS 24696-26-2) for unambiguous compound identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.